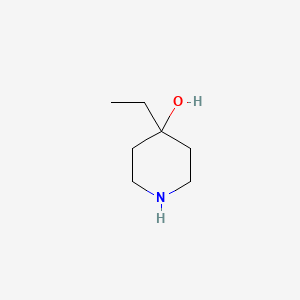

4-Ethylpiperidin-4-ol

描述

Historical Context and Significance of Piperidine (B6355638) Scaffold in Drug Discovery

The history of piperidine is intrinsically linked to the study of natural products. The compound itself was first isolated in 1850 by the Scottish chemist Thomas Anderson, who derived it from piperine, the alkaloid responsible for the pungent taste of black pepper (genus Piper), from which the name "piperidine" originates. encyclopedia.pub This discovery was a key step in understanding the chemical composition of alkaloids, a class of naturally occurring compounds that would prove to be a rich source of therapeutic agents.

The piperidine structural motif is present in numerous natural alkaloids, many with potent biological effects. encyclopedia.pub Notable examples include coniine from poison hemlock, lobeline (B1674988) from Indian tobacco, and the opioid analgesic morphine, which contains a fused piperidine ring. encyclopedia.pubnih.gov The recognition of the piperidine core within these biologically active molecules spurred the interest of medicinal chemists.

Over the decades, the piperidine scaffold has become one of the most utilized heterocyclic systems in drug discovery. It is the most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, a testament to its "drug-like" properties. ugent.beresearchgate.net Its simple, stable, and conformationally flexible nature allows it to serve as a robust framework that can be readily functionalized to optimize interactions with a wide array of biological targets. researchgate.net The ability to modify the piperidine ring at various positions enables chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles, enhancing attributes like membrane permeability, receptor binding, and metabolic stability. nih.gov

Table 1: Examples of Naturally Occurring Piperidine Alkaloids

| Alkaloid | Natural Source | Significance |

|---|---|---|

| Piperine | Black Pepper (Piper nigrum) | Responsible for the spiciness of pepper; exhibits a wide range of biological properties. nih.govacs.org |

| Coniine | Poison Hemlock (Conium maculatum) | A potent neurotoxin, historically significant as the poison used in the execution of Socrates. encyclopedia.pub |

| Atropine | Deadly Nightshade (Atropa belladonna) | Contains a fused piperidine (tropane) ring; used clinically for various purposes, including treating bradycardia. nih.gov |

| Morphine | Opium Poppy (Papaver somniferum) | A powerful opioid analgesic containing a fused piperidine ring, foundational in pain management. nih.gov |

| Solenopsin | Fire Ant Venom | A toxic alkaloid that is a component of fire ant venom. encyclopedia.pub |

Overview of Biological Activities Associated with Piperidine-Containing Compounds

The versatility of the piperidine scaffold has led to its incorporation into drugs across a vast spectrum of therapeutic areas. nih.gov Derivatives have been developed to target nearly every major class of biological system, demonstrating remarkable pharmacological diversity. nih.govontosight.ai

Piperidine-containing compounds are prominent in over twenty drug classes. nih.gov A summary of their major biological activities includes:

Central Nervous System (CNS) Modulation : Many antipsychotics, analgesics, antidepressants, and treatments for neurological disorders like Parkinson's and Alzheimer's disease feature a piperidine ring. researchgate.netacs.orgontosight.ai The scaffold is key to the function of drugs like haloperidol (B65202) (antipsychotic) and donepezil (B133215) (Alzheimer's therapy). acs.orgacs.org

Anticancer Activity : The piperidine moiety is frequently used in the construction of anticancer drugs, including inhibitors of crucial cell signaling pathways. nih.govnih.gov

Antimicrobial and Antiviral Effects : Certain piperidine derivatives show potent activity against bacteria, fungi, parasites, and viruses. nih.govontosight.aiacs.org They have been investigated as agents against T. brucei (African trypanosomiasis), P. falciparum (malaria), and various viruses. nih.gov

Anti-inflammatory and Analgesic Properties : Beyond the classic opioid analgesics, many piperidine derivatives exhibit pain-relieving and anti-inflammatory effects. ontosight.aidndi.orgontosight.ai

Antihistamine Activity : Several second-generation antihistamines, such as bepotastine (B66143) and ebastine, incorporate a piperidine structure. ugent.be

Cardiovascular Effects : The piperidine ring is found in compounds developed as antihypertensive agents, antiarrhythmics, and anticoagulants. researchgate.netnih.gov

Table 2: Selected Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Biological Activity |

|---|---|

| Oncology | Anticancer, Antitumor nih.govnih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial nih.govontosight.aiacs.org |

| Neurology/Psychiatry | Antipsychotic, Antidepressant, Analgesic, Anti-Alzheimer nih.govacs.orgontosight.ai |

| Immunology | Anti-inflammatory, Antihistamine ugent.beontosight.aidndi.org |

| Cardiology | Antihypertensive, Antiarrhythmic, Anticoagulant researchgate.netnih.gov |

| Endocrinology | Antidiabetic acs.org |

Role of Piperidine-4-ol Moiety in Pharmacophore Design

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. cymitquimica.com The piperidin-4-ol moiety, which includes a hydroxyl (-OH) group at the fourth carbon of the piperidine ring, is a recognized and valuable pharmacophore in medicinal chemistry. ontosight.ai

The significance of the piperidin-4-ol structure stems from several key properties:

Hydrogen Bonding : The hydroxyl group is a prime hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in the active site of enzymes or receptors, which can be crucial for binding affinity and selectivity. ontosight.aiacs.org

Modulation of Physicochemical Properties : The addition of a hydroxyl group increases the polarity and water solubility of a molecule. ontosight.ai This can be strategically used to improve a drug candidate's pharmacokinetic profile, such as its absorption and distribution characteristics.

Structural Scaffold : The piperidin-4-ol framework serves as a versatile building block. ontosight.ai The hydroxyl group can act as a synthetic handle for further chemical modifications, allowing for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies.

Target Interaction : The 4-hydroxy-4-arylpiperidine substructure is a key feature in antagonists of the NMDA receptor, which are implicated in neurological conditions like Alzheimer's disease. acs.org The hydroxyl group in these compounds plays a critical role in their binding and neuroprotective activity. acs.org Furthermore, piperidin-4-ol derivatives have been investigated for their potential as antiviral and anticancer agents. ebi.ac.uk

Significance of 4-Substituted Piperidines in Pharmaceutical Development

The substitution pattern on the piperidine ring is a critical determinant of a compound's biological activity. While modifications can be made at any position, the 4-position has proven to be particularly important in pharmaceutical development. Many synthetic piperidine-based drugs are 1,4-disubstituted.

The strategic importance of modifying the 4-position includes:

Vector for Diversity : The 4-position provides an accessible point to introduce a wide variety of chemical groups without drastically altering the core scaffold. This allows medicinal chemists to systematically probe the binding pocket of a target receptor or enzyme to optimize potency and selectivity.

Improving Pharmacodynamics : Structure-activity relationship (SAR) studies have repeatedly shown that the nature of the substituent at the 4-position can dramatically influence a drug's efficacy. For example, in a series of MAO inhibitors, a para-hydroxy substitution on a phenyl ring at the 4-position of piperidine was found to significantly increase the inhibitory effect. nih.gov

Tuning Pharmacokinetics : Modifications at the 4-position can be used to fine-tune properties like lipophilicity and metabolic stability. This can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, or alter its half-life in the body. encyclopedia.pub

Avoiding Off-Target Effects : By carefully selecting substituents at the 4-position, it is possible to reduce a compound's affinity for unintended biological targets, thereby minimizing potential side effects.

The development of potent NK1 antagonists, PPARα/γ agonists, and p53-hDM2 inhibitors has relied heavily on the exploration of different substituents at the 4-position of the piperidine ring, highlighting this strategy's central role in modern drug discovery. nih.govnih.govacs.org

Structure

3D Structure

属性

IUPAC Name |

4-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKJSNPSNJCJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylpiperidin 4 Ol and Its Analogs

Established Synthetic Routes to 4-Ethylpiperidin-4-ol

The primary approach for synthesizing this compound involves the 1,2-addition of an ethyl nucleophile to the carbonyl group of an N-protected piperidin-4-one. The choice of the nitrogen protecting group (e.g., Benzyl, Boc) is crucial as it influences the reactivity of the ketone and must be stable under the reaction conditions, yet readily removable in a subsequent step if the secondary amine is desired.

The Grignard reaction is a well-established and widely used method for forming carbon-carbon bonds, including the synthesis of tertiary alcohols from ketones. wisc.edu The synthesis of this compound via this route typically involves the reaction of an N-protected piperidin-4-one with ethylmagnesium bromide (EtMgBr). libretexts.org The carbon atom in the Grignard reagent is strongly nucleophilic due to the polar nature of the carbon-magnesium bond and readily attacks the electrophilic carbonyl carbon of the piperidin-4-one. libretexts.org

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential as Grignard reagents react readily with protic compounds like water. libretexts.orgadichemistry.comwikipedia.org The initial reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final this compound product. wisc.edu The choice of N-protecting group is important; for example, the N-benzyl group is commonly used and can be subsequently removed by catalytic hydrogenation. prepchem.com

Table 1: Grignard Reaction for 4-Alkylpiperidin-4-ol Synthesis

| Precursor | Grignard Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-Benzyl-4-piperidone | Ethylmagnesium Bromide | Diethyl Ether | Anhydrous, Reflux | 1-Benzyl-4-ethylpiperidin-4-ol | Good |

Note: Yields are generally reported as good to high but can vary based on specific reaction conditions and the scale of the synthesis.

Organolithium reagents, such as ethyllithium (B1215237) (EtLi), serve as a powerful alternative to Grignard reagents for the synthesis of this compound. wikipedia.org Due to the greater electronegativity difference between carbon and lithium compared to carbon and magnesium, the C-Li bond is more polarized, making organolithium reagents generally more reactive and basic than their Grignard counterparts. wikipedia.orgslideshare.net

The mechanism is analogous to the Grignard reaction, involving the nucleophilic attack of the ethyl carbanion equivalent on the carbonyl carbon of N-protected piperidin-4-one. youtube.com The reaction proceeds through a lithium alkoxide intermediate, which is subsequently quenched with an acid to afford the tertiary alcohol. youtube.com These reactions must be conducted under strictly anhydrous and inert conditions due to the high reactivity of organolithium compounds. libretexts.org While highly effective, the increased reactivity of organolithium reagents can sometimes lead to more side reactions compared to Grignard reagents, depending on the substrate. slideshare.net

Table 2: Organolithium Reaction for 4-Alkylpiperidin-4-ol Synthesis

| Precursor | Organolithium Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Benzyl-4-piperidone | Ethyllithium | Hexanes/THF | Anhydrous, Inert atm, -78°C to rt | 1-Benzyl-4-ethylpiperidin-4-ol |

Note: The high reactivity often allows for lower reaction temperatures compared to Grignard reactions.

Beyond standard Grignard and organolithium reagents, other nucleophilic addition strategies can be employed to synthesize this compound and its analogs. These methods often focus on improving selectivity, functional group tolerance, or utilizing different types of organometallic reagents.

One such alternative involves the use of organozinc reagents (e.g., diethylzinc) in the presence of a catalyst. While generally less reactive than Grignard or organolithium reagents, their reactivity can be tuned with additives, offering a milder reaction profile.

Another approach is the Barbier-type reaction, where the organometallic reagent is generated in situ from an ethyl halide and a metal (like zinc, indium, or tin) in the presence of the piperidin-4-one substrate. This one-pot procedure can sometimes offer advantages in terms of procedural simplicity.

Furthermore, cascade reactions initiated by other transformations can lead to the formation of the piperidin-4-ol skeleton. For instance, rhodium carbene-initiated cascade reactions involving 1,2-aryl/alkyl migration and annulation have been developed to synthesize valuable piperidin-4-one derivatives, which can then be subjected to nucleophilic ethylation. acs.org

Stereoselective Synthesis of this compound Derivatives

When the piperidine (B6355638) ring contains pre-existing stereocenters, the addition of an ethyl group to the C4-carbonyl creates a new stereocenter, leading to the formation of diastereomers. Similarly, if the target molecule is chiral, enantioselective methods are required to produce a single enantiomer.

Diastereoselective synthesis aims to control the stereochemical outcome of the nucleophilic addition to a substituted piperidin-4-one. The stereochemistry is often directed by the existing substituents on the piperidine ring, which can sterically hinder one face of the carbonyl group, favoring attack from the less hindered face.

For example, in a piperidine ring with a substituent at the C2 or C3 position, the incoming ethyl nucleophile will preferentially add from the face opposite to the existing substituent to minimize steric clash. This principle is fundamental in substrate-controlled diastereoselective reactions. Research has shown that sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement can produce piperidin-4-ols with excellent diastereoselectivity in the ring-forming step. nih.gov In some cases, the vinyl group in an acrylamide (B121943) precursor can be reduced during the reaction, leading to a piperidine with an ethyl group. nih.gov

Table 3: Diastereoselective Addition to Substituted Piperidin-4-ones

| Substrate | Reagent | Stereochemical Outcome | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-1-Boc-3-methylpiperidin-4-one | EtMgBr | Predominantly (3R,4S)-1-Boc-4-ethyl-3-methylpiperidin-4-ol | >90:10 |

Note: Ratios are illustrative and depend heavily on the specific substrate and reaction conditions.

Enantioselective synthesis of chiral this compound analogs involves methods that create the C4 stereocenter with a preference for one enantiomer over the other. This is typically achieved using one of three main strategies:

Chiral Catalysts: A chiral catalyst, often a metal complex with a chiral ligand, coordinates to the piperidin-4-one or the nucleophile, creating a chiral environment that directs the ethyl group to one specific face of the carbonyl. Chiral perhydro-1,3-benzoxazines have been used as effective ligands in the enantioselective addition of organozinc derivatives to ketones. uva.es

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the piperidine nitrogen. This auxiliary directs the stereochemical course of the ethyl addition and is subsequently removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents. nih.govresearchgate.net

Chiral Pool Synthesis: The synthesis starts from a readily available enantiopure starting material that already contains some of the required stereocenters. For example, an enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been developed using an enantioselective fluorination reaction, which can then be further modified. nih.gov

These methods are crucial for the synthesis of specific enantiomers of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. nih.govsemanticscholar.org

Table 4: Examples of Enantioselective Methodologies

| Method | Key Chiral Component | Substrate Example | Product e.e. (%) |

|---|---|---|---|

| Catalytic Asymmetric Addition | Chiral Perhydro-1,3-benzoxazine Ligand / Zn(OTf)₂ | N-Boc-4-piperidone + Diethylzinc | >90% |

| Chiral Auxiliary | (S)-Phenylglycinol | δ-oxo acid derivative | >98% |

Note: e.e. stands for enantiomeric excess. Values are representative of successful applications of these methods.

Impact of Stereochemistry on Biological Activity of Piperidine Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of piperidine derivatives, this principle holds significant sway, as the spatial orientation of substituents on the piperidine ring can profoundly influence their interaction with biological targets such as receptors and enzymes. The introduction of chiral centers within the piperidine scaffold can lead to enhanced biological activities and selectivity. semanticscholar.org Different stereoisomers, such as enantiomers and diastereomers, of a piperidine-containing compound can exhibit widely varying pharmacological profiles, with one isomer often demonstrating the desired therapeutic effect while another may be less active or even inactive. researchgate.netresearchgate.net

The significance of stereochemistry is underscored by the fact that biological systems are inherently chiral. researchgate.net Enzymes and receptors are composed of chiral amino acids, creating specific three-dimensional binding pockets. Consequently, the differential binding of stereoisomers can lead to variations in potency, efficacy, and even the mechanism of action. researchgate.netresearchgate.net For instance, in a study of new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, the stereochemical configuration was found to have a notable effect on their antibacterial, antifungal, and anthelmintic activities. rsc.org

The strategic introduction of chirality can modulate a molecule's physicochemical properties, which can, in turn, affect its pharmacokinetic profile. semanticscholar.org Furthermore, the specific arrangement of functional groups in space is crucial for forming the necessary interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with a biological target to elicit a response. Therefore, the synthesis of enantiomerically pure or diastereomerically enriched piperidine derivatives is a key focus in medicinal chemistry to optimize therapeutic outcomes. semanticscholar.org

Advanced Synthetic Transformations Involving the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. These transformations can be broadly categorized into derivatization of the hydroxyl group, modifications at the piperidine nitrogen, alterations of the ethyl substituent, and modifications of the piperidine ring itself.

The tertiary hydroxyl group at the C4 position of this compound is a key functional handle for derivatization through etherification and esterification reactions. These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Esterification: Esterification of the hydroxyl group can be achieved through various methods. The Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. rsc.orgnih.gov However, for sterically hindered tertiary alcohols like this compound, this reaction can be slow and may require harsh conditions that could lead to side reactions such as dehydration.

A more suitable method for esterifying tertiary alcohols is the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). unibo.it These reactions are generally faster and proceed under milder conditions. The reaction between an alcohol and an acyl chloride, for example, produces the ester and hydrogen chloride, which is neutralized by the base.

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide (R-X), Strong base (e.g., NaH) | 4-Alkoxy-4-ethylpiperidine |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | 4-(Acyloxy)-4-ethylpiperidine |

| Esterification | Acyl chloride (R-COCl), Base (e.g., Pyridine) | 4-(Acyloxy)-4-ethylpiperidine |

| Esterification | Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine) | 4-(Acyloxy)-4-ethylpiperidine |

This table presents general methodologies that can be adapted for this compound.

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the basicity, polarity, and steric bulk of the molecule, which can have a profound impact on its biological activity and pharmacokinetic properties.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished through several methods. One of the most common is nucleophilic substitution with an alkyl halide. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield.

Reductive amination is another powerful and widely used method for N-alkylation. researchgate.net This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netasianpubs.org This method is particularly useful for introducing a wide variety of substituents and is often characterized by mild reaction conditions and high yields.

N-Acylation: The piperidine nitrogen can be acylated to form an amide using various acylating agents. Acyl chlorides and acid anhydrides are highly reactive and are commonly used for this transformation, often in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct. rsc.org The resulting N-acyl derivatives are generally less basic than the parent amine and can exhibit different biological activities and metabolic stabilities.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | 1-Alkyl-4-ethylpiperidin-4-ol |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing agent (e.g., NaBH(OAc)₃) | 1-Alkyl-4-ethylpiperidin-4-ol |

| N-Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine, Et₃N) | 1-Acyl-4-ethylpiperidin-4-ol |

| N-Acylation | Acid anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | 1-Acyl-4-ethylpiperidin-4-ol |

This table outlines general synthetic routes applicable to the N-functionalization of this compound.

Modifying the ethyl group at the C4 position of this compound offers another avenue for structural diversification. However, direct functionalization of this unactivated alkyl chain presents a significant synthetic challenge due to the strength and inertness of C-H bonds.

Advanced C-H functionalization techniques could potentially be employed. For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidine rings at various positions. chemistryviews.org The site-selectivity of such reactions is often directed by the steric and electronic properties of the catalyst and the protecting group on the nitrogen. chemistryviews.org While C2 is electronically favored for C-H functionalization, the use of bulky catalysts and nitrogen protecting groups can steer the reaction towards the more sterically accessible C4 position. chemistryviews.org However, the selective functionalization of the ethyl group itself, in the presence of other C-H bonds in the molecule, would require highly specific catalytic systems that are not yet well-established for this particular substrate.

Alternatively, the ethyl group could be modified through a multi-step sequence. For example, oxidation of the piperidin-4-ol to the corresponding piperidin-4-one could be followed by reactions at the α-position to the carbonyl group. However, this would involve the loss of the C4-hydroxyl group.

Given the current state of synthetic methodology, direct and selective modification of the ethyl group in this compound remains a complex task that would likely require the development of novel synthetic strategies.

Modifications of the piperidine ring itself, such as ring expansion, ring contraction, or annulation to form fused heterocyclic systems, represent advanced strategies for creating novel molecular architectures based on the this compound core.

Ring Expansion and Contraction: Ring expansion of piperidines can lead to the formation of larger azacycles, such as azepanes, while ring contraction can yield pyrrolidine (B122466) derivatives. Photomediated ring contraction of α-acylated saturated heterocycles, including piperidines, has been reported as a method to access cyclopentane (B165970) structures. nbinno.com This process typically involves a Norrish type II reaction followed by an intramolecular Mannich reaction. The applicability of such a reaction to this compound would depend on the ability to selectively acylate a position alpha to the nitrogen and the subsequent photochemical reactivity. Ring expansion methodologies often involve rearrangement reactions, which can be challenging to control and may require specific functional group arrangements that are not present in the parent this compound.

Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing piperidine scaffold. These reactions can significantly increase the structural complexity and rigidity of the molecule. For instance, the piperidine ring can be a component in Diels-Alder reactions, either as the diene or dienophile, to form fused bicyclic systems. rsc.org Additionally, intramolecular cyclization reactions, where a functional group on a substituent at the nitrogen or another position on the ring reacts with another part of the molecule, can lead to the formation of fused or bridged ring systems. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, or Diels-Alder reactions. unibo.it While specific examples starting from this compound are scarce, the principles of these reactions could be applied by first introducing appropriate functional groups onto the this compound core.

Green Chemistry Approaches in the Synthesis of Piperidin-4-ol Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. In the context of piperidin-4-ol scaffolds, several green approaches have been explored, focusing on the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable green approach is the use of water as a solvent. Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. A water-mediated intramolecular cyclization following a bis-aza Michael addition has been developed for the synthesis of substituted piperidinols. nih.gov This method avoids the use of volatile organic solvents and can lead to high yields of the desired products.

Biocatalysis represents another powerful green chemistry tool. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. A biocatalytic synthesis of piperidine derivatives has been reported using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), in a multicomponent reaction. semanticscholar.orgrsc.org This method offers the advantage of a reusable catalyst and avoids the use of hazardous reagents. The use of enzymes such as transaminases is also being explored for the asymmetric synthesis of chiral piperidines, providing a sustainable route to enantiomerically pure compounds. researchgate.netresearchgate.net

The use of deep eutectic solvents (DESs) as a green reaction medium has also been investigated for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net DESs are biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components.

| Green Chemistry Approach | Key Features | Application in Piperidin-4-ol Synthesis |

| Use of Green Solvents | Water, deep eutectic solvents (DESs) | Reduces use of volatile organic compounds (VOCs). asianpubs.orgnih.gov |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) | High selectivity, mild reaction conditions, aqueous media. rsc.orgresearchgate.net |

| One-Pot/Multicomponent Reactions | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste. nih.govrsc.org |

| Catalyst-Free Reactions | Avoids use of potentially toxic metal catalysts | Simplifies purification, reduces environmental impact. rsc.org |

These green chemistry strategies offer promising alternatives to traditional synthetic methods for preparing piperidin-4-ol scaffolds and their derivatives in a more sustainable and environmentally responsible manner.

Application of 4 Ethylpiperidin 4 Ol As a Key Building Block in Complex Molecule Synthesis

Precursors to Pharmacologically Active Agents

4-Ethylpiperidin-4-ol serves as a versatile synthon for creating a diverse range of molecules targeting the central nervous system (CNS). The inherent structure of the 4-substituted piperidine (B6355638) is a common feature in many successful CNS drugs. google.comqps.com Its framework allows for precise spatial orientation of various functional groups, which is critical for effective interaction with specific biological receptors. The synthesis of fentanyl and its analogs, for instance, is centered on the elaboration of a piperidine ring core structure. dtic.mil

The 4-anilidopiperidine structure is the defining feature of the fentanyl class of synthetic opioids. nih.gov this compound is a key precursor for constructing this core, particularly for analogs bearing an alkyl group at the 4-position of the piperidine ring.

The synthesis of potent fentanyl analogs often begins with a substituted piperidine core. While many routes start with a 4-piperidone (B1582916), 4-alkyl-4-hydroxypiperidines like this compound are also valuable starting points. A well-documented synthetic strategy for producing 4-alkylfentanyl analogs involves the Ritter reaction, which has been successfully applied to precursors like 4-methylpiperidin-4-ol. dtic.mil In this type of synthesis, the tertiary alcohol of this compound would be reacted with a nitrile in the presence of a strong acid to form a stable nitrilium ion intermediate. Subsequent hydrolysis yields an N-acylamino group, which is a critical step in building the characteristic N-phenylpropionamide side chain of fentanyl-type molecules. The ethyl group at the 4-position remains intact, resulting in a 4-ethylfentanyl analog. This modification at the piperidine C4 position is a known strategy to alter the potency and pharmacological profile of the resulting opioid.

The general synthetic approach allows for the creation of a library of potent analgesics by varying the substituents on the piperidine nitrogen and the anilide group. dtic.milnih.gov For example, a multi-component Ugi reaction using N-alkylpiperidones, aniline, propionic acid, and various isocyanides has been employed to create a series of carfentanil bis-amide analogs, demonstrating the modularity of syntheses involving the piperidine core. nih.gov

Modifications to the piperidine ring are a cornerstone of designing opioid receptor ligands with specific profiles of efficacy and selectivity for the three major opioid receptors: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). nih.gov The nature of the substituent at the 4-position significantly influences how the ligand binds to these receptors. Introducing small alkyl groups, such as the ethyl group from this compound, can enhance potency and alter the selectivity profile.

Research into 4-substituted piperidines and piperazines has shown that changing the side chain at this position can significantly improve binding affinity at both MOR and DOR. nih.gov Furthermore, these modifications can result in compounds that display MOR agonism while simultaneously acting as DOR antagonists. nih.gov This mixed pharmacological profile is of significant interest as it has been shown to potentially reduce the negative side effects, such as the development of dependence and tolerance, that are associated with selective MOR agonists. nih.gov

In one study focused on creating carfentanil amide analogs, a series of compounds were synthesized and evaluated for their receptor binding affinities. The results highlight how different substitutions on the piperidine ring and its associated groups lead to varied interactions with opioid receptors. nih.gov

| Compound | Piperidine N-Substituent | Modification | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Functional Activity |

|---|---|---|---|---|---|---|

| Lead Compound (7) | Phenylethyl | N-cycloheptyl carboxamide at C4 | 1.1 ± 0.05 | 8.6 ± 0.04 | >10000 | MOR agonist / DOR partial agonist |

| Analog 8 | Phenylethyl | N-cyclohexyl carboxamide at C4 | 0.8 ± 0.04 | 21.2 ± 0.04 | >10000 | Not specified |

| Analog 9 | Phenylethyl | N-isobutyl carboxamide at C4 | 1.7 ± 0.04 | 58.6 ± 0.04 | >10000 | Not specified |

| Analog 10 | Phenylethyl | N-tert-butyl carboxamide at C4 | 1.5 ± 0.04 | 46.2 ± 0.04 | >10000 | Not specified |

Data adapted from a study on carfentanil amide opioids synthesized via the Ugi multicomponent reaction. nih.gov Ki values represent the binding affinity, where a lower number indicates stronger binding.

This data demonstrates that while maintaining a core piperidine structure, modifications can fine-tune the interaction with MOR and DOR, achieving high affinity for both, while largely avoiding the KOR, a common goal in modern opioid research. nih.gov

The 4-substituted piperidine scaffold, accessible from precursors like this compound, is a privileged structure in the development of a wide array of CNS-acting agents beyond opioids. google.com This framework is frequently utilized for its favorable pharmacokinetic properties, including its potential to penetrate the blood-brain barrier, and its utility as a rigid scaffold to present functional groups to CNS receptors. google.com

While direct synthesis of neuroprotective agents from this compound is not extensively documented in readily available literature, the broader class of 4-substituted piperidines is a key area of research for such compounds. For instance, derivatives of 4-aminopiperidine (B84694) have been developed as a new class of potent cognition-enhancing drugs, which are being investigated for their potential to treat cognitive deficits in neurodegenerative diseases. nih.gov Similarly, 4-aryl-4-hydroxypiperidine derivatives have been synthesized and shown to possess significant analgesic activity, demonstrating the CNS activity of this structural class. The development of these related compounds underscores the potential of the 4-substituted piperidine core, derivable from synthons like this compound, as a foundational structure for novel neuroprotective and cognition-enhancing therapies.

The piperidine ring is a fundamental component of many antipsychotic drugs. It is a key pharmacophore in the butyrophenone (B1668137) class of typical antipsychotics, such as haloperidol (B65202). In these molecules, the piperidine ring is crucial for binding to dopamine (B1211576) D2 receptors, the primary target for their therapeutic effect. Atypical antipsychotics also frequently incorporate piperidine or related piperazine (B1678402) moieties to achieve a desired multi-receptor binding profile, often targeting both dopamine and serotonin (B10506) (e.g., 5-HT2A) receptors. The synthesis of new antipsychotic agents often involves the construction of complex molecules built upon a piperidine core. Therefore, this compound represents a valuable starting material for generating novel substituted piperidines that can be incorporated into screening libraries for new antipsychotic drug candidates.

Development of Central Nervous System (CNS) Acting Agents

Anticonvulsant Drugs

The piperidine scaffold is a crucial component in the design of various central nervous system (CNS) active agents, including those with anticonvulsant properties. Research has focused on synthesizing hybrid molecules that incorporate the pyrrolidine-2,5-dione system, a known pharmacophore for anticonvulsant activity, with various heterocyclic rings. nih.gov In this context, derivatives of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their anticonvulsant effects. researchgate.net These efforts are part of a broader search for new antiepileptic drugs, which has also explored N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones. ptfarm.pl

Similarly, new hybrid compounds featuring pyrrolidine-2,5-dione and thiophene (B33073) rings have been designed and synthesized as potential anticonvulsant agents. nih.gov Another area of investigation involves 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which have been synthesized and tested for their anticonvulsant activity in various seizure models in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models. nih.govnih.gov Structure-activity relationship (SAR) studies are often conducted to guide the design of more potent anticonvulsant compounds. nih.gov

Antiviral Agents, including HIV-1 Reverse Transcriptase Inhibitors

The piperidine moiety is a key structural feature in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Scientists have designed and synthesized novel series of piperidin-4-yl-aminopyrimidine derivatives that have shown significant activity against wild-type HIV-1. nih.gov These compounds are often developed by fusing pharmacophore templates from existing inhibitors. nih.gov

Fragment-based drug discovery has been employed to optimize compounds that bind to the HIV-1 reverse transcriptase (RT) at novel sites. mdpi.com This approach involves synthesizing series of compounds to investigate how different substitutions on the core structure affect affinity and inhibitory activity against the enzyme. mdpi.com Some research has focused on developing dual inhibitors that can target both the HIV-1 reverse transcriptase and integrase enzymes. mdpi.com

While many current antiviral drugs, such as Zidovudine (AZT) and Didanosine, are purine (B94841) and pyrimidine (B1678525) derivatives that inhibit reverse transcriptase, the development of resistance necessitates the search for new classes of inhibitors. nih.gov Nucleoside reverse transcriptase inhibitors (NRTIs) typically lack a 3'-hydroxyl group, leading to chain termination during DNA synthesis. nih.gov However, novel analogs that retain the 3'-hydroxyl group have been developed and show potent antiviral activity through different mechanisms, such as acting as translocation-defective RT inhibitors. nih.gov Beyond HIV, the synthesis of novel isatin (B1672199) derivatives incorporating a piperidine scaffold has yielded compounds with broad-spectrum antiviral activity against viruses like H1N1, HSV-1, and coxsackievirus B3. mdpi.com

Antimicrobial Compounds (Antibacterial and Antifungal)

The piperidine ring is a versatile scaffold utilized in the synthesis of a wide array of antimicrobial agents. biointerfaceresearch.com Derivatives of piperidin-4-one, in particular, have been shown to exhibit bactericidal and fungicidal activities. biomedpharmajournal.org

Antibacterial Agents: Novel quinolone antibacterial agents incorporating (3S)-amino-(4R)-ethylpiperidines have been designed and synthesized. nih.gov These compounds have demonstrated high potency against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has focused on synthesizing S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol, which have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net Additionally, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been synthesized and shown to be effective against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

Antifungal Agents: Inspired by known antifungal agents like fenpropidin (B1672529) and amorolfine, which contain piperidine or morpholine (B109124) rings, researchers have synthesized libraries of 4-aminopiperidines. nih.govmdpi.com These compounds have shown remarkable antifungal activity against clinically relevant fungal isolates, including Aspergillus and Candida species. nih.govmdpi.com The mechanism of action for these compounds appears to involve the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.govmdpi.com Furthermore, novel triazole compounds containing a piperazine moiety have been designed and synthesized, showing in vitro antifungal activity against several human pathogenic fungi by targeting the cytochrome P450 14α-demethylase (CYP51) enzyme. nih.gov

Below is a table summarizing the antimicrobial activity of some synthesized piperidine derivatives.

| Compound Class | Target Organisms | Mechanism of Action (if known) |

| (3S)-amino-(4R)-ethylpiperidinyl quinolones | Gram-positive and Gram-negative bacteria (including resistant strains) | Not specified |

| 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol derivatives | Gram-positive and Gram-negative bacteria | Not specified |

| 4-Aminopiperidines | Aspergillus spp., Candida spp., Mucormycetes | Inhibition of sterol C14-reductase and sterol C8-isomerase in ergosterol biosynthesis |

| Triazoles with piperazine moiety | Human pathogenic fungi | Inhibition of cytochrome P450 14α-demethylase (CYP51) |

Anti-inflammatory Agents

The piperidine scaffold is a common feature in the design of novel anti-inflammatory agents. Researchers have synthesized various derivatives and evaluated their potential to mitigate inflammation. For instance, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide-stimulated cells. nih.gov

Other synthetic efforts have focused on creating 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which have shown both analgesic and anti-inflammatory activity in studies. nih.gov Similarly, the synthesis of a pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has yielded a compound with significant inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme, suggesting its potential as an anti-inflammatory agent. mdpi.com This compound also demonstrated significant edema reduction in carrageenan-induced paw edema assays in mice, comparable to the standard drug aspirin. mdpi.com

The table below provides an overview of some piperidine-containing compounds with anti-inflammatory activity and their observed effects.

| Compound Class | Biological Target/Assay | Observed Anti-inflammatory Effect |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | RAW264.7 cells (LPS-induced) | Inhibition of IL-6 and TNF-α |

| 4-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones | Not specified | 50% and 65% anti-inflammatory activity |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-lipoxygenase (5-LOX) enzyme, Carrageenan-induced paw edema | Significant enzyme inhibition and edema reduction |

Anticancer Agents

The piperidine framework is integral to the synthesis of various compounds with potential anticancer activity. For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown promising antiproliferative properties against several liver cancer cell lines, where they induce apoptosis. nih.gov Another class of compounds, 4-piperidone-1-carboxamides, has demonstrated high potency against colon, breast, and skin cancer cell lines, with a proposed mechanism of action involving the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication. nih.gov

The synthesis of furfurylidene 4-piperidone analogs has also yielded compounds with significant cytotoxic properties against leukemic and colon cancer cell lines in vitro, as well as anticancer activity in vivo against Ehrlich ascites carcinoma. researchgate.net These compounds are thought to interact with cellular thiols. researchgate.net

Sphingosine (B13886) Kinase Inhibitors

Sphingosine kinase 1 (SK1) is a significant target in cancer therapy because its inhibition can lead to an increase in pro-apoptotic molecules like ceramide and sphingosine. nih.gov A series of sphingosine-based inhibitors have been synthesized, with compounds like 1-(4-octylphenethyl)piperidin-4-ol (RB-005) emerging as potent and selective inhibitors of SK1. researchgate.net These inhibitors have been shown to induce the proteasomal degradation of SK1 in human pulmonary arterial smooth muscle cells. researchgate.net

The design of novel SK1 inhibitors often involves modifications to existing templates to improve properties like oral bioavailability. nih.gov Microwave-assisted organic synthesis has been employed to enhance the efficiency and yield of these synthetic processes. nih.gov In the search for specific inhibitors, various sphingoid analogs have been prepared and tested, leading to the identification of compounds that selectively inhibit Sphingosine Kinase 2 (SK2) without affecting SK1 or protein kinase C (PKC). bioorg.org Additionally, quinoline-5,8-dione-based compounds have been developed as dual inhibitors of both SphK1 and SphK2. mdpi.com

The following table highlights some piperidine-containing compounds and their activity as sphingosine kinase inhibitors.

| Compound | Target | Potency (IC50/Ki) |

| 1-(4-octylphenethyl)piperidin-4-ol (RB-005) | SK1 | IC50 = 3.6 µM |

| Compound 4A (modified hydroxynaphthalene ring) | SK1 | IC50 = 6.55 µM |

| CB5468139 (quinone-based) | SK1 | Ki = 0.3 µM |

Role in Catalysis and Ligand Design

The information regarding the specific role of this compound in catalysis and ligand design is not detailed in the provided search results. While piperidine derivatives are widely used as ligands in catalysis, the specific applications of this particular compound were not elaborated upon in the context of the search results. Further research would be needed to detail its specific contributions in these areas.

Development of Novel Materials and Chemical Processes

The unique bifunctional nature of this compound, featuring a sterically hindered secondary amine and a tertiary alcohol, presents intriguing possibilities for its application as a key building block in the development of novel materials and advanced chemical processes. While specific research focusing exclusively on this compound in materials science is emerging, the well-established reactivity of its constituent functional groups allows for scientifically grounded projections of its potential roles.

The piperidine scaffold is a recurring motif in various functional molecules, and its derivatives are utilized in the synthesis of polymers and as stabilizers. tandfonline.comresearchgate.netgoogle.com The presence of both a nucleophilic secondary amine and a hydroxyl group allows this compound to potentially act as a monomer or a modifying agent in the synthesis of new polymers.

Potential Applications in Polymer Science

The secondary amine functionality of this compound can participate in various polymerization reactions. For instance, it can react with compounds containing two or more electrophilic centers, such as diacyl chlorides or diepoxides, to form polyamides or polyamines, respectively. The ethyl group at the C4 position, along with the tertiary alcohol, provides steric hindrance around the nitrogen atom, which can influence the kinetics of polymerization and the final properties of the polymer, such as thermal stability and solubility.

Furthermore, sterically hindered amines are well-documented as effective light stabilizers for polymers. tandfonline.com These compounds can act as radical scavengers, mitigating the degradation of polymeric materials upon exposure to UV light. Consequently, this compound could be incorporated into existing polymers or used as an additive to enhance their durability and lifespan.

The tertiary alcohol group, while generally less reactive than primary or secondary alcohols, can undergo dehydration to form an alkene. fiveable.me This transformation could be exploited to create unsaturated monomers from this compound, which could then be subjected to polymerization to yield polymers with pendant piperidine moieties.

Role in Advanced Chemical Processes

In the realm of chemical processes, the secondary amine of this compound makes it a candidate for use as an organocatalyst. Hindered secondary amines have been investigated for their catalytic activity in various organic transformations. nih.govmdpi.comorganic-chemistry.org The steric bulk around the nitrogen can enhance stereoselectivity in certain reactions.

Moreover, piperidine derivatives can serve as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. The specific steric and electronic properties of this compound could be advantageous in tailoring the performance of metal complexes in catalytic cycles.

The following table summarizes the potential applications of this compound in the development of novel materials and chemical processes, based on the reactivity of its functional groups and the known applications of similar compounds.

| Functional Group | Potential Application Area | Specific Role | Rationale and Supporting Evidence |

| Hindered Secondary Amine | Polymer Synthesis | Monomer | Can react with diepoxides or diacyl chlorides to form polyamines or polyamides. The steric hindrance may influence polymer properties. |

| Polymer Stabilization | Additive/Stabilizer | Sterically hindered amines are known to function as light stabilizers in polymers by scavenging radicals. tandfonline.com | |

| Organocatalysis | Catalyst | Hindered secondary amines can act as catalysts in various organic reactions, potentially influencing stereoselectivity. nih.govmdpi.comorganic-chemistry.org | |

| Coordination Chemistry | Ligand | Can coordinate with metal centers to form catalytic complexes; steric bulk can affect catalyst performance. | |

| Tertiary Alcohol | Monomer Synthesis | Precursor to Monomers | Can undergo dehydration to form an unsaturated piperidine derivative, which can then be polymerized. fiveable.me |

| Material Modification | Functional Moiety | The hydroxyl group can be a site for further chemical modification to introduce other functionalities. |

Detailed Research Findings on Related Structures

Research on structurally related 4-piperidone derivatives has demonstrated their utility in the synthesis of high-molecular-weight linear and hyperbranched polymers. researchgate.net For example, 4-piperidone and 4-alkyl piperidones react with aromatic hydrocarbons in the presence of a superacid to yield linear polymers. researchgate.net This suggests that the piperidine ring of this compound is a viable backbone component for novel polymer architectures.

While direct data on the performance of this compound in these applications is not yet widely available, the foundational principles of organic chemistry and polymer science, along with research on analogous structures, provide a strong basis for its exploration in the creation of new materials and the optimization of chemical processes.

Structure Activity Relationship Sar Studies of 4 Ethylpiperidin 4 Ol Derived Compounds

Influence of the 4-Ethylpiperidin-4-ol Moiety on Pharmacological Activity

The piperidine (B6355638) ring itself is a prevalent feature in many pharmaceuticals due to its ability to be readily substituted and its presence in numerous natural alkaloids. noaa.gov The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with receptor sites, such as the aspartate residue in the mu-opioid receptor. rsc.org This interaction is a fundamental aspect of the binding of many piperidine-based opioid analgesics.

The presence of the hydroxyl group at the 4-position can engage in hydrogen bonding interactions with the receptor, further enhancing binding affinity. The ethyl group at the same position contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and access central nervous system targets. The combination of the polar hydroxyl group and the nonpolar ethyl group on the same carbon atom creates a unique stereoelectronic environment that can be critical for receptor recognition and activation.

Impact of Substituents on the Piperidine Nitrogen and Ring

Systematic modifications of the substituents on both the piperidine nitrogen and the carbon atoms of the ring have profound effects on the pharmacological profile of this compound derivatives.

Substituents on the Piperidine Nitrogen:

The nature of the substituent on the piperidine nitrogen is a well-established determinant of activity, particularly in opioid ligands. The size and nature of the N-substituent can modulate the compound's affinity for different opioid receptor subtypes (μ, δ, κ) and can switch the activity from agonism to antagonism.

For instance, in many classes of opioids, an N-methyl group is often associated with potent agonist activity. In contrast, larger N-substituents, such as N-allyl or N-cyclopropylmethyl, can confer antagonist properties. researchgate.net In a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, it was observed that while all compounds displayed high selectivity for the μ-opioid receptor, the N-phenethyl substituted analog was the most potent antagonist. researchgate.net

The following table summarizes the general trend of N-substituent effects on the opioid activity of piperidine derivatives:

| N-Substituent | Typical Effect on Opioid Activity |

| Methyl | Often confers potent agonist activity |

| Allyl | Can introduce antagonist properties |

| Cyclopropylmethyl | Often confers antagonist properties |

| Phenethyl | Can lead to potent antagonist activity |

Substituents on the Piperidine Ring:

Substituents on the carbon atoms of the piperidine ring also play a critical role in modulating pharmacological activity. The position, size, and stereochemistry of these substituents can influence receptor binding and functional activity.

In a study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was found that the 3- and 4-methyl groups were not essential for obtaining pure opioid antagonists, but their presence did enhance the antagonist potency. noaa.gov The removal of the 4-methyl group or both the 3- and 4-methyl groups resulted in a decrease in antagonist potency. noaa.gov This suggests that even small alkyl groups on the piperidine ring can significantly impact the interaction with the opioid receptor.

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the structure-activity relationships of this compound derivatives. The spatial arrangement of atoms and functional groups can dramatically affect a molecule's ability to bind to its biological target. The 4-position of the piperidine ring in these compounds is a chiral center when substituted with different groups, leading to the existence of enantiomers which can exhibit different pharmacological properties.

The two enantiomers of a chiral drug can have distinct differences in their bioavailability, metabolism, potency, and selectivity for receptors. nih.gov For piperidine-based opioid ligands, the stereochemistry at the 4-position, as well as at other chiral centers in the ring, dictates the preferred conformation of the molecule, which in turn influences its interaction with the receptor.

Studies on 4-alkyl-4-arylpiperidine derivatives have shown that potent opioid agonists often exhibit a preference for an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when protonated. nih.gov Conversely, compounds with a preference for an equatorial 4-aryl group, such as the cis 3,4-dimethyl derivative, tend to show antagonist properties. nih.gov This highlights the importance of the three-dimensional structure in determining the functional outcome of receptor binding.

The synthesis of specific stereoisomers is therefore a key strategy in drug design to optimize therapeutic effects and minimize off-target activities.

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of this compound derivatives at a molecular level. These methods allow for the calculation of various molecular properties that can be correlated with experimental biological activities, thereby guiding the design of new and more potent compounds.

Density Functional Theory (DFT) Calculations and HOMO-LUMO Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the optimized geometry, electronic properties, and reactivity of this compound derivatives.

One of the key applications of DFT in SAR studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability, which can be correlated with higher biological activity. nih.gov By calculating the HOMO and LUMO energies for a series of this compound derivatives, researchers can identify electronic features that are important for their pharmacological effects.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize the charge distribution within a molecule. The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between a drug molecule and its receptor.

The MESP is a valuable tool for identifying the sites on a this compound derivative that are likely to interact with specific residues in a receptor's binding pocket. For example, a region of negative electrostatic potential (typically around electronegative atoms like oxygen) would be expected to interact favorably with a positively charged or hydrogen-bond donor group on the receptor. Conversely, a region of positive electrostatic potential (often around hydrogen atoms) would interact with negatively charged or hydrogen-bond acceptor groups. This information can be used to rationalize observed SAR and to design new molecules with improved binding affinity.

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors can be calculated for a series of this compound derivatives and correlated with their biological activities. For instance, a higher electrophilicity index might be associated with a stronger interaction with a nucleophilic residue in the receptor binding site. By analyzing these descriptors, researchers can gain a quantitative understanding of the electronic factors that govern the pharmacological properties of these compounds.

Molecular Docking Studies with Biological Targets

Information not available in the public domain.

Pharmacological and Biological Evaluation of 4 Ethylpiperidin 4 Ol Derivatives

In Vitro Studies

In vitro studies are fundamental in the early stages of drug discovery to determine the biological activity of new chemical entities. For derivatives of 4-Ethylpiperidin-4-ol, these studies encompass a range of assays to identify their molecular targets, biological functions, and mechanisms of action.

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific biological targets. Derivatives based on the piperidine (B6355638) scaffold have been extensively evaluated for their interaction with various receptors.

One study focused on the synthesis and evaluation of arylalkyl/arylalkylsulfonyl piperazine (B1678402) and piperidine-based derivatives as ligands for sigma (σ) receptors. nih.gov These receptors are implicated in a variety of neurological functions and diseases. The binding affinities (Ki) of these compounds for σ1 and σ2 receptors were determined through radioligand binding assays. Notably, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative demonstrated a high affinity for the σ1 receptor with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor (Ki = 91.8 ± 8.1 nM). nih.gov

Another series of 4-oxypiperidine derivatives were designed as potential ligands for the histamine (B1213489) H3 receptor (H3R), a target for treating neurological and cognitive disorders. nih.gov Radioligand displacement assays revealed that several of these compounds exhibited nanomolar affinity for the human H3 receptor (hH3R). For instance, compound ADS031 showed a high affinity with a Ki value of 12.5 nM. nih.gov

Furthermore, the binding characteristics of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a ligand for sigma receptors, were investigated in MCF-7 breast cancer cells. Competition binding studies showed high-affinity binding, and Scatchard analysis revealed a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein, confirming the high density of sigma receptors in these cells.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki/Kd) | Reference |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) | 91.8 ± 8.1 nM | nih.gov |

| Compound ADS031 (a 4-oxypiperidine derivative) | Histamine H3 (hH3R) | 12.5 nM | nih.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (in MCF-7 cells) | 26 nM (Kd) |

Derivatives of the piperidine core structure have been widely investigated as inhibitors of various enzymes, playing a role in the potential treatment of diseases like cancer, Alzheimer's disease, and metabolic disorders.

A novel series of 4-piperidine-based thiosemicarbazones were evaluated for their inhibitory activity against Dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a target for cancer and tuberculosis therapies. nih.gov These compounds exhibited potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov

In the context of Alzheimer's disease, benzimidazole-based piperidine hybrids were synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The compounds showed varied AChE inhibitory activities with IC50 values in the range of 22.07 ± 0.13 to 42.01 ± 0.02 µM and BuChE inhibitory activities with IC50 values from 26.32 ± 0.13 to 47.03 ± 0.15 µM. mdpi.com Another study on α,β-unsaturated carbonyl based bis-piperidinone derivatives also found them to be more potent against AChE than BuChE, with the most active compound against AChE having an IC50 of 12.55 µM. acgpubs.org

Additionally, a series of disubstituted (4-piperidinyl)-piperazine derivatives were designed as inhibitors of Acetyl-CoA carboxylases (ACCs), which are key enzymes in lipid synthesis and targets for obesity and diabetes treatment. nih.gov Structure-based design led to the discovery of indole (B1671886) derivatives within this class that showed potent in vitro ACC inhibitory activity. nih.gov

| Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 4-piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | nih.gov |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) | 22.07 ± 0.13 µM to 42.01 ± 0.02 µM | mdpi.com |

| Benzimidazole-based piperidine hybrids | Butyrylcholinesterase (BuChE) | 26.32 ± 0.13 µM to 47.03 ± 0.15 µM | mdpi.com |

| bis-piperidinone derivative (1d) | Acetylcholinesterase (AChE) | 12.55 µM | acgpubs.org |

| bis-piperidinone derivative (1g) | Butyrylcholinesterase (BuChE) | 17.28 µM | acgpubs.org |

The therapeutic potential of piperidine derivatives extends to antimicrobial and anti-inflammatory applications. Cellular assays are employed to evaluate their efficacy against various pathogens and their ability to modulate inflammatory responses.

Several studies have highlighted the antimicrobial properties of piperidin-4-one derivatives. biomedpharmajournal.org A study involving newly synthesized piperidine derivatives demonstrated varying degrees of antimicrobial activity. researchgate.net One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria. researchgate.net Another investigation focused on pyrimidine (B1678525) and pyrimidopyrimidine derivatives, which were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungi (Candida albicans, Aspergillus flavus). nih.gov Several of these compounds showed excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

In the realm of anti-inflammatory research, novel pyrazole (B372694) analogues were synthesized and evaluated. nih.gov One of the compounds containing a pyrazole moiety demonstrated significant anti-inflammatory activity in a rat model, with its effect being comparable to the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory potential of other synthesized heterocyclic compounds was assessed using a membrane stabilization method, which measures the ability to protect red blood cells from hemolysis. nih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Piperidine derivatives | Antibacterial | One compound showed the strongest inhibitory activity against seven tested bacteria. | researchgate.net |

| Pyrimidine derivatives | Antimicrobial | Several compounds exhibited excellent activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. flavus. | nih.gov |

| Pyrazole analogues | Anti-inflammatory | A synthesized compound showed high activity comparable to the standard drug, diclofenac sodium. | nih.gov |

| Pyrimidopyrimidines | Anti-inflammatory | Certain compounds demonstrated strong anti-hemolytic effects, indicating anti-inflammatory potential. | nih.gov |

Understanding the mechanism of action is critical to optimizing drug candidates and predicting their effects. For certain piperidine-related structures, studies have delved into the molecular pathways they influence.

One area of investigation involves the modulation of utrophin, a paralogue of dystrophin, for the potential treatment of Duchenne muscular dystrophy (DMD). unex.esnih.gov A novel class of utrophin modulators, 4,6-diphenylpyrimidine-2-carbohydrazides, was discovered and optimized. unex.esnih.gov Target deconvolution studies, including expression analysis and chemical proteomics, revealed that this series of compounds operates through a novel mechanism of action, distinct from the first-in-class utrophin modulator, ezutromid. unex.esnih.gov Further research into ezutromid's mechanism suggested that the aryl hydrocarbon receptor (AhR) is a target, with the compound acting as an AhR antagonist. researchgate.net This finding helps to explain its activity and informs the development of next-generation modulators. researchgate.net

Preclinical In Vivo Studies

Following promising in vitro results, preclinical in vivo studies are conducted in animal models to evaluate the efficacy and pharmacokinetics of drug candidates in a complex biological system. youtube.comresearchgate.net These studies are essential for bridging the gap between laboratory findings and potential human applications. nih.gov

Animal models that mimic human diseases are used to assess the therapeutic potential of this compound derivatives and related compounds.

For instance, the in vivo efficacy of certain isobutyric acid derivatives was established in a murine model of diabetes. nih.gov These studies showed that the compounds have antihyperglycemic effects associated with insulin (B600854) sensitization. nih.gov One nitrocompound was identified as a particularly promising orally active candidate, with one of its potential mechanisms being the selective modulation of PPARγ. nih.gov

In the field of pain management, 4-piperidinopiperidine (B42443) (PP) and 4-amino methylpiperidine (AMP) derivatives were synthesized and evaluated for their analgesic potential using the in-vivo thermal (tail immersion) method in animal models. longdom.org The results indicated that several of the synthesized compounds produced significant analgesia. longdom.org

Furthermore, the biodistribution and receptor specificity of a radioiodinated sigma receptor ligand, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, were studied in rats. The in vivo specificity was confirmed by blocking receptor binding with haloperidol (B65202), which resulted in a significant decrease in radiopharmaceutical uptake in organs known to express sigma receptors, such as the brain, kidney, heart, and lung. This demonstrates the potential of such derivatives for in vivo receptor imaging and targeting.

Biodistribution Profile of Radiopharmaceuticals Derived from Piperidin-4-ol

The biodistribution of radiolabeled compounds derived from the piperidin-4-ol scaffold is a critical factor in determining their potential as imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Preclinical studies in animal models provide essential data on the uptake, distribution, and clearance of these radiopharmaceuticals from various organs and tissues.

Research into technetium-99m (99mTc)-labeled piperidinyl bis(aminoethanethiol) complexes, developed as potential brain perfusion imaging agents, revealed that the stereochemistry and the nature of the substituent at the C-4 position of the piperidine ring significantly influence brain uptake. In studies conducted in rats, diastereomers of these complexes showed markedly different brain uptake values. However, this difference tended to decrease as the size of the C-4 substituent increased. Despite initial brain uptake, these complexes did not show prolonged retention, suggesting a need for further structural modifications to enhance their utility for brain imaging. nih.gov

Another study focused on a radioiodinated vesamicol (B58441) analog, (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol, as a potential ligand for sigma-1 receptors, which are of interest in oncology. Biodistribution experiments in mice bearing DU-145 tumors demonstrated high uptake of the radiopharmaceutical in tumor tissues shortly after injection. Compared to its parent compound, the hydroxylated analog showed faster clearance from most non-target tissues, including significantly lower retention in the liver at all observed time points. This favorable biodistribution profile highlights its potential as a tumor imaging agent. researchgate.net

PET imaging studies with an 18F-labeled derivative of iododiflunisal, a transthyretin tetramer stabilizer, provided detailed biodistribution data in wild-type mice. Following intravenous administration, the radiotracer demonstrated the ability to cross the blood-brain barrier, with approximately 1% of the injected dose per gram of tissue being present in the brain after 10 minutes. The compound showed rapid accumulation in the liver and a long circulation time in the blood, with gradual elimination through urine. nih.govnih.gov

The following table summarizes the biodistribution data from preclinical studies of various radiopharmaceuticals derived from piperidin-4-ol analogs.

Table 1: Biodistribution of Radiopharmaceuticals Derived from Piperidin-4-ol Analogs in Animal Models

| Radiopharmaceutical | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 99mTc-labeled piperidinyl bis(aminoethanethiol) complexes | Rats | Diastereomers exhibit different brain uptake values; steric bulk at C-4 influences disparity; complexes show lack of prolonged brain retention. | nih.gov |

| Radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol | DU-145 Tumor-bearing Mice | High uptake in tumor tissues; faster clearance from non-target tissues compared to parent compound; significantly lower liver retention. | researchgate.net |

Metabolic Pathways and Metabolite Identification of Piperidin-4-ol Derivatives

The metabolic fate of piperidin-4-ol derivatives is crucial for understanding their pharmacological activity, duration of action, and potential for drug-drug interactions. The piperidine ring and its substituents are susceptible to various biotransformation reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Studies on the metabolism of simple piperidine derivatives, such as N-benzylpiperidine, have provided foundational insights into the biotransformation of this heterocyclic ring. Research using chemical models and liver microsomal systems has suggested that oxidation of the piperidine ring at the beta-position to form a ketone (beta-oxo formation) is a general metabolic pathway. This process is thought to proceed via an iminium intermediate. nih.gov